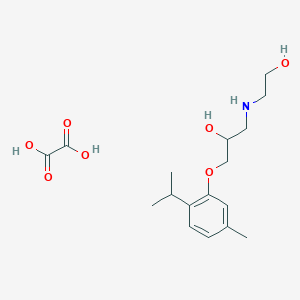
1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a useful research compound. Its molecular formula is C17H27NO7 and its molecular weight is 357.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate, with the CAS number 1215843-20-1, is a compound that has gained attention in various fields of biological research. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C17H27NO7, and it has a molecular weight of approximately 357.4 g/mol. The compound's structure includes a hydroxyethylamino group and an isopropyl-5-methylphenoxy moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H27NO7 |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1215843-20-1 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Activity : There is evidence that the compound can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have indicated neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with various receptors in the body, influencing cellular signaling pathways related to inflammation and neuroprotection.
- Oxalate Interaction : As an oxalate derivative, it may also influence calcium metabolism and oxalate levels in biological systems.
Antimicrobial Activity
A study conducted by [source] demonstrated that this compound exhibited significant inhibitory effects against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain tested.
Anti-inflammatory Effects
In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential application in managing conditions characterized by excessive inflammation.
Neuroprotective Studies
Research involving neuronal cell cultures indicated that treatment with this compound resulted in decreased markers of oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent [source].
Propiedades
IUPAC Name |
1-(2-hydroxyethylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-11(2)14-5-4-12(3)8-15(14)19-10-13(18)9-16-6-7-17;3-1(4)2(5)6/h4-5,8,11,13,16-18H,6-7,9-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSNSVZVKWVGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNCCO)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













